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Compound of Interest

(4-Chloro-2-
Compound Name:

propoxyphenyl)methanol
CAS No.: 1613412-81-9

Cat. No.: B1472159

Get Quote

Executive Summary & Molecule Profile

(4-Chloro-2-propoxyphenyl)methanol is a bifunctional building block containing a primary
alcohol and an aryl chloride, separated by a propoxy-substituted benzene ring. Its
characterization is challenging due to the need to distinguish it from its precursors (often
aldehydes or esters) and potential regioisomers.

¢ Chemical Formula: C10H13CIO2
» Molecular Weight: 200.66 g/mol [1]
o Key Structural Features:
o Benzylic Alcohol: Susceptible to over-oxidation; distinct NMR singlet.
o Propyl Ether: Increases lipophilicity; distinct aliphatic triplet-multiplet-triplet pattern.

o Aryl Chloride: Provides a handle for further cross-coupling (e.g., Suzuki-Miyaura).
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Synthesis Context & Intermediates

To understand the spectroscopic data, one must understand the impurities. The standard
synthesis involves the alkylation of 4-chloro-2-hydroxybenzaldehyde followed by reduction.

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the reaction pathway and the critical spectroscopic
checkpoints.

Click to download full resolution via product page

Figure 1: Synthesis pathway of (4-Chloro-2-propoxyphenyl)methanol highlighting critical
spectroscopic control points.

Detailed Spectroscopic Profile

The following data establishes the identity of the target molecule.

A. Nuclear Magnetic Resonance (*H NMR)

NMR is the gold standard for structural elucidation. The propyl chain and benzylic protons
provide the most diagnostic signals.

Solvent: CDCIs (7.26 ppm reference) Frequency: 400 MHz[2]
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o Shift (5, o . Assighment
Position Type Multiplicity Integration .
ppm) Logic
Doublet H-6 (Ortho to
Ar-H Aryl 7.28 1H
(J=8.0 Hz) CH20H)
Doublet of H-5 (Meta to
Ar-H Aryl 6.95 1H
Doublets CH20H)
H-3 (Ortho to
Doublet
Ar-H Aryl 6.88 1H OR, Meta to
(J=2.0 Hz)
Cl)
Diagnostic for
CH2-OH Benzylic 4.65 Singlet 2H alcohol
formation.
Triplet (J=6.5 Deshielded
O-CH:2 Ether 3.96 2H
Hz) by oxygen.
Exchangeabl
OH Alcohol 2.10 Broad Singlet  1H e (disappears
with D20).
Central
CH:z Alkyl 1.85 Multiplet 2H methylene of
propyl chain.
Triplet (J=7.4 Terminal
CHs Methyl 1.06 3H
Hz) methyl group.

Critical Impurity Marker: If the reaction is incomplete, the Aldehyde proton (Intermediate A) will

appear as a sharp singlet at ~10.4 ppm.

B. Infrared Spectroscopy (FTIR)
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FTIR is superior for monitoring the functional group transformation from Carbonyl (C=0) to
Alcohol (O-H).

e Target Product: Broad absorption at 3300-3400 cm~1! (O-H stretch). Strong band at 1050
cm~1 (C-O primary alcohol stretch).

e Precursor (Aldehyde): Sharp, strong band at 1680-1700 cm~* (C=0 stretch). Absence of this
peak confirms reduction completion.

o Ether Linkage: Strong bands at 1240-1260 cm~1 (Aryl-Alkyl Ether).

C. Mass Spectrometry (LC-MS)

« lonization: ESI+ (Electrospray lonization).
e Molecular lon: [M+H]* = 201.1 Da.

 |sotope Pattern: Chlorine imparts a distinct 3:1 ratio between peaks at m/z 201.1 and 203.1
(3>Cl vs 37Cl).

o Fragmentation: Loss of water [M+H - H20]* is common, observing a peak at m/z 183.1.

Comparative Guide: Analytical Workflows

This section compares three distinct methodologies for characterizing this intermediate.
Choose the workflow based on your stage of development (R&D vs. Production).

Comparison Matrix
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Method A: High-Res

Method C: In-Line

Feature Method B: UPLC-MS
NMR FTIR
) Structural Elucidation ) ) Process Monitoring
Primary Use Routine Purity/QC
(R&D) (Scale-up)
High (Dissolution in Medium (Dilution in None (Probe in
Sample Prep
deuterated solvent) MeOH/ACN) reactor)
Identity (MW) + Purity Reaction Trend
Data Output Full structural map o
(%) (Kinetic data)
o ) < 0.01% (Trace
Limit of Detection ~0.1% ) N ~1.0%
impurities)
Low (10-15 High (2-3 Continuous (Real-
Throughput ) } )
mins/sample) mins/sample) time)
High (Solvents +
Cost Per Sample Low Very Low (after capex)

Instrument time)

Performance Analysis

1. Specificity (Winner: NMR)

While UPLC-MS is excellent for detecting impurities, it cannot easily distinguish between
regioisomers (e.g., 4-chloro-2-propoxy vs. 5-chloro-2-propoxy) without complex fragmentation

studies. *H NMR definitively assigns the substitution pattern via coupling constants (J-values),
ensuring the propoxy group is in the correct ortho position relative to the methanol group.

2. Sensitivity (Winner: UPLC-MS)

For detecting trace levels of the starting aldehyde (which may be genotoxic or reactive in
subsequent steps), UPLC-MS is the superior choice. It can detect <0.05% of unreduced
aldehyde, whereas NMR integration typically struggles below 0.5%.

3. Process Efficiency (Winner: In-Line FTIR)

In a manufacturing setting, waiting for offline QC (Method A or B) halts production. In-Line FTIR
allows the operator to watch the carbonyl peak (1690 cm~1) vanish in real-time. When the peak
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flatlines, the quench can be performed immediately, saving time and reducing over-reduction
byproducts.

Experimental Protocol: Validated HPLC-UV Method

For routine purity analysis in a drug development context, the following HPLC method is
recommended as a robust standard.

Objective: Quantify (4-Chloro-2-propoxyphenyl)methanol purity and residual aldehyde.
e Instrument: Agilent 1290 Infinity Il (or equivalent) with DAD.
e Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase:
o Solvent A: Water + 0.1% Formic Acid.
o Solvent B: Acetonitrile + 0.1% Formic Acid.
o Gradient:
o 0-2 min: 5% B (Isocratic hold)
o 2-10 min: 5% — 95% B (Linear ramp)
o 10-12 min: 95% B (Wash)
e Flow Rate: 1.0 mL/min.
o Detection: UV at 220 nm (Aryl absorption) and 254 nm.

o Sample Preparation: Dissolve 5 mg sample in 10 mL Acetonitrile (0.5 mg/mL). Filter through
0.22 um PTFE filter.

Expected Results:

e Retention Time (RT):
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o Benzyl Alcohol (Target): ~6.5 min.

o Benzaldehyde (Impurity): ~7.8 min (Elutes later due to lack of H-bonding capability
compared to alcohol).

o Benzoic Acid (Oxidation byproduct): ~5.2 min.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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